molecular formula C12H10BrN B1595865 2-Bromo-4-phenylaniline CAS No. 41738-70-9

2-Bromo-4-phenylaniline

Cat. No. B1595865
CAS RN: 41738-70-9
M. Wt: 248.12 g/mol
InChI Key: NUMYOKLDZQAXAJ-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

8.7 mL (76.8 mmol) of a 48% hydrogen bromide solution is added dropwise to a solution of 13.008 g (76.8 mmol) of biphenyl-4-ylamine in 60 mL of DMSO at ambient temperature and the mixture is stirred for 14 hours. Then it is heated to 100° C. for 1 hour, the mixture is then cooled and poured onto water. By the addition of ammonia solution, the reaction mixture is made alkaline and the precipitate formed is filtered off and washed with water. The purification is carried out by column chromatography on silica gel (eluant: dichloromethane). Yield: 11.3 g (60% of theory); C12H10BrNO (M=248.19); calc.: molecular ion peak (M+H)+: 248/250 (Cl); found: molecular ion peak (M+H)+: 248/250 (Cl).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.008 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].[C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.N>CS(C)=O>[Br:1][C:6]1[CH:7]=[C:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:3]=[CH:4][C:5]=1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
13.008 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then cooled
ADDITION
Type
ADDITION
Details
poured onto water
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
BrC=1C=C(C=CC1N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.